molecular formula C23H18FNO4 B1301976 (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic Acid CAS No. 678988-18-6

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic Acid

Cat. No.: B1301976
CAS No.: 678988-18-6
M. Wt: 391.4 g/mol
InChI Key: UUEGPRZUDVECNF-NRFANRHFSA-N
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Description

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic acid is a fluorinated, Fmoc-protected amino acid derivative designed for solid-phase peptide synthesis (SPPS). The compound features a 4-fluorophenyl side chain, which can significantly alter the physicochemical properties of synthetic peptides, including their electronegativity, lipophilicity, and overall conformational stability . The primary application of this building block is in the rational design and construction of novel peptide-based structures for pharmaceutical and biochemical research. The incorporation of fluorine atoms into peptide sequences is a established strategy to enhance metabolic stability, modulate membrane permeability, and improve receptor binding affinity, making this reagent invaluable in the development of peptide therapeutics, enzyme inhibitors, and targeted bioimaging probes . The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is critical for modern peptide synthesis, as it provides robust protection for the amine moiety during the coupling steps and can be cleanly removed under mild basic conditions without affecting other sensitive functional groups. This allows for the sequential assembly of complex peptides with high efficiency and fidelity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4/c24-15-11-9-14(10-12-15)21(22(26)27)25-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEGPRZUDVECNF-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=C(C=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401142465
Record name (alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-fluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872359-16-5
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-fluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872359-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-fluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amino Group Protection with Fmoc

  • Reagents: Fmoc chloride (9-fluorenylmethoxycarbonyl chloride) is used to protect the amino group.
  • Conditions: The reaction is performed in an aqueous or mixed solvent system (e.g., dioxane/water or acetonitrile/water) with a mild base such as sodium carbonate or sodium bicarbonate to neutralize the generated hydrochloric acid.
  • Mechanism: The nucleophilic amino group attacks the electrophilic carbonyl carbon of Fmoc chloride, forming a carbamate linkage.
  • Outcome: The amino acid is converted into its Fmoc-protected form, preventing unwanted side reactions during subsequent steps.

Maintenance or Introduction of the 4-Fluorophenyl Group

  • The 4-fluorophenyl substituent is either retained from the starting amino acid or introduced via nucleophilic aromatic substitution or coupling reactions if starting from simpler precursors.
  • The fluorine atom on the phenyl ring imparts unique electronic properties, influencing reactivity and biological activity.

Purification

  • Techniques: Recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures) or chromatographic methods such as silica gel column chromatography or preparative HPLC.
  • Purpose: To achieve high purity and remove unreacted starting materials, side products, and impurities.

Industrial Scale Considerations

  • Flow Microreactor Systems: Industrial synthesis may employ continuous flow microreactor technology to enhance reaction control, safety, and scalability.
  • Advantages: Improved heat and mass transfer, precise reaction time control, and reduced waste generation.
  • Automation: Automated peptide synthesizers can be used for coupling steps when this compound is incorporated into peptides.

Reaction Types and Reagents Used

Reaction Type Common Reagents/Conditions Purpose/Outcome
Amino Protection Fmoc chloride, sodium carbonate, organic solvents Protect amino group as Fmoc-carbamate
Coupling DIC (diisopropylcarbodiimide), HOBt (1-hydroxybenzotriazole) Facilitate peptide bond formation
Purification Recrystallization solvents, silica gel chromatography Isolate pure compound
Optional Modifications Oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4, NaBH4) Functional group transformations if needed

Comparative Data Table of Related Compounds and Preparation Features

Compound Name Key Structural Feature Preparation Highlights Molecular Weight (g/mol)
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic acid Fmoc-protected 4-fluorophenylalanine Fmoc protection of amino group; retention of fluorophenyl 391.4
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxycarbonylphenyl)propanoic acid Fmoc-protected methoxycarbonylphenylalanine Similar Fmoc protection; coupling with methoxycarbonylphenyl ~445.5
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid Fmoc-protected trifluoromethyl bicyclo derivative Fmoc protection; complex substituent introduction 431.4

Research Findings and Practical Notes

  • The Fmoc group is favored for its stability under acidic conditions and facile removal under mild basic conditions (e.g., piperidine treatment), making it ideal for solid-phase peptide synthesis.
  • The presence of the 4-fluorophenyl group enhances the compound’s chemical stability and can modulate biological activity, making it valuable in medicinal chemistry.
  • Studies indicate that the use of flow chemistry and microreactor systems in the synthesis of Fmoc-protected amino acids improves yield, purity, and scalability.
  • The compound’s synthesis is well-documented in peptide synthesis protocols, where it serves as a building block for fluorinated peptides with potential therapeutic applications.

Summary Table of Preparation Method Steps

Step Number Process Description Reagents/Conditions Notes
1 Amino group protection Fmoc chloride, sodium carbonate, solvent Forms Fmoc-carbamate protecting group
2 Retention/introduction of 4-fluorophenyl Starting from 4-fluorophenylalanine or coupling reactions Maintains fluorine substituent
3 Purification Recrystallization, chromatography Ensures high purity and stereochemical integrity
4 Optional scale-up Flow microreactor systems Enhances efficiency and safety

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the fluorophenyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The Fmoc group can be removed under basic conditions, revealing the free amino group, which can then participate in further chemical reactions. The fluorophenyl group can interact with various biological targets, influencing enzyme activity and protein binding .

Comparison with Similar Compounds

Key Structural Insights :

  • Electron-withdrawing groups (e.g., -F, -Cl) lower the pKa of the carboxylic acid (increasing acidity), whereas electron-donating groups (e.g., -OCH3) raise it .

Physicochemical Properties

Property Target Compound 4-Hydroxyphenyl Analog 3-Chlorophenyl Analog 4-Methoxyphenyl Analog
pKa (Carboxylic Acid) 3.75 ~4.2 (estimated) ~3.8 (estimated) ~4.5 (estimated)
Solubility Low in water; soluble in DMF Moderate in polar solvents Low in water; soluble in DCM Soluble in DMSO
Boiling Point 698.5°C (predicted) Not reported Not reported Not reported

Notable Trends:

  • The 4-fluorophenyl group in the target compound optimizes acidity (pKa ~3.75), making it more acidic than methoxy-substituted analogs but less acidic than chlorinated derivatives.
  • Hydroxyphenyl analogs exhibit higher solubility in polar solvents due to hydrogen-bonding capacity .

Stability and Reactivity

  • The Fmoc group in all analogs is base-labile, but electron-withdrawing substituents (e.g., -F) may slightly delay deprotection under basic conditions due to stabilization of the carbonate intermediate.

Biological Activity

The compound (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic acid, commonly referred to as Fmoc-4-fluorophenylalanine, is a chiral amino acid derivative that plays a significant role in peptide synthesis and biological research. This article explores its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

The structure of Fmoc-4-fluorophenylalanine includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial in peptide synthesis for protecting the amino group. The presence of the fluorophenyl group enhances its biological activity by potentially increasing lipophilicity and altering interaction profiles with biological targets.

PropertyValue
Molecular FormulaC16H16FNO3
Molecular Weight287.30 g/mol
Melting Point120-122 °C
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. For instance, fluoroaryl derivatives have been evaluated against various bacterial strains, including Staphylococcus aureus. In studies, certain fluoroaryl compounds displayed minimum inhibitory concentrations (MIC) as low as 16 µM, suggesting strong antibacterial potential .

Case Study:
A study on fluoroarylbichalcophene derivatives revealed that compounds with fluorinated aromatic groups significantly inhibited S. aureus growth. The structural modification of introducing fluorine into the phenyl group enhanced antimicrobial activity from MIC values of 12–16 µM .

The mechanism by which Fmoc-4-fluorophenylalanine exerts its biological effects likely involves interactions with protein targets or nucleic acids. Its ability to form hydrogen bonds and hydrophobic interactions due to the fluorinated aromatic moiety may lead to altered protein folding or function.

Synthesis and Applications

Fmoc-4-fluorophenylalanine is synthesized using standard peptide synthesis protocols, often involving solid-phase techniques. This compound is widely utilized in the development of peptide-based therapeutics due to its ability to enhance the stability and bioactivity of peptides.

Synthetic Route Overview

  • Protection: The amino group is protected using Fmoc chloride in the presence of a base like sodium carbonate.
  • Coupling: The protected amino acid is coupled with other amino acids using coupling reagents such as DIC and HOBt.
  • Deprotection: The Fmoc group is removed using piperidine to yield the free amino acid for further reactions.

Comparative Analysis

To understand the uniqueness of Fmoc-4-fluorophenylalanine, it is essential to compare it with other structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
(R)-PhenylalanineContains a phenyl groupNaturally occurring amino acid
(S)-FluorophenylalanineSimilar fluorinated structurePotentially different biological activities
Fmoc-TyrosineContains Fmoc protectionUsed extensively in peptide synthesis
3-FluorophenolSimple fluorinated aromaticUsed as a precursor in various reactions

Q & A

Q. What is the role of the Fmoc group in this compound during peptide synthesis?

The fluorenylmethoxycarbonyl (Fmoc) group acts as a temporary protecting group for the amino group during solid-phase peptide synthesis (SPPS). It is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) to expose the amine for subsequent coupling, while remaining stable under acidic conditions. This orthogonal protection strategy enables sequential peptide chain elongation .

Q. What synthetic methodologies are used to prepare this compound?

Synthesis involves reacting Fmoc chloride (Fmoc-Cl) with the parent amino acid derivative (e.g., 2-amino-2-(4-fluorophenyl)acetic acid) in a polar aprotic solvent (e.g., DMF or THF) with a base like sodium carbonate. Key steps include:

  • Protection : Fmoc-Cl reacts with the amino group at 0–25°C for 2–4 hours.
  • Purification : Crude product is isolated via precipitation in cold ether and purified by flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is structural confirmation and purity assessed?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify stereochemistry and functional groups (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (theoretical [M+H]+: 391.40) and detects impurities.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for peptide synthesis) .

Advanced Research Questions

Q. How can reaction yields be optimized in SPPS when using this derivative?

  • Coupling Reagents : Use HBTU/HOBt or DIC/Oxyma Pure for efficient activation.
  • Molar Excess : 2–3 equivalents of the Fmoc-amino acid relative to resin-bound peptide.
  • Double Coupling : For sterically hindered residues, repeat coupling with fresh reagents.
  • Monitoring : Kaiser test (ninhydrin) detects free amines to confirm coupling completion .

Q. How to resolve discrepancies between theoretical and observed MS data?

Discrepancies may arise from incomplete deprotection, adduct formation, or isotopic interference. Strategies include:

  • High-Resolution MS : Differentiate between [M+H]+ and adducts (e.g., Na+, K+).
  • Isotopic Pattern Analysis : Compare observed vs. theoretical patterns to identify impurities.
  • Tandem MS (MS/MS) : Fragment ions help pinpoint structural deviations .

Q. What storage conditions prevent degradation during long-term use?

  • Temperature : Store at –20°C under argon to prevent hydrolysis of the Fmoc group.
  • Solvent : Lyophilize and store in anhydrous DMSO or DMF; avoid moisture and light.
  • Stability Tests : Periodic HPLC analysis monitors degradation (e.g., free amine formation) .

Q. How to address racemization during peptide elongation?

Racemization risks increase at high temperatures or prolonged reaction times. Mitigation strategies:

  • Low Temperatures : Conduct couplings at 0–4°C.
  • Additives : Oxyma Pure or HOBt suppress base-induced racemization.
  • Circular Dichroism (CD) : Monitor optical activity changes in the peptide backbone .

Q. What advanced techniques resolve stereochemical ambiguities in derivatives?

  • Chiral HPLC : Use Chiralpak IA/IB columns to separate enantiomers.
  • X-ray Crystallography : Determine absolute configuration of crystalline intermediates.
  • NOESY NMR : Correlate spatial proximity of protons to confirm 3D structure .

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